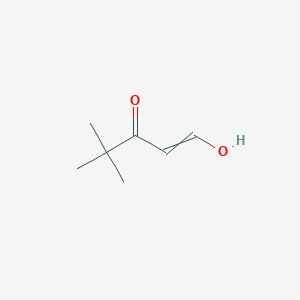

1-Hydroxy-4,4-dimethylpent-1-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hydroxy-4,4-dimethylpent-1-en-3-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Applications

Anticancer Activity

Research indicates that derivatives of 1-hydroxy-4,4-dimethylpent-1-en-3-one exhibit cytotoxic effects against several cancer cell lines. This suggests potential as a lead compound in the development of anticancer drugs. The presence of the hydroxyl group may facilitate interactions with biological targets, enhancing its therapeutic potential .

Mechanisms of Action

Studies have focused on the interactions of this compound with specific enzymes and receptors involved in cancer progression. Understanding these mechanisms is crucial for optimizing the compound's efficacy and selectivity in therapeutic applications .

Agricultural Applications

Fungicidal Properties

The compound has been identified as a precursor for synthesizing fungicidal agents. For instance, derivatives of this compound are utilized in the formulation of plant growth regulators that exhibit fungicidal properties. These applications are significant for enhancing agricultural productivity while managing plant diseases .

Case Study 1: Anticancer Drug Development

A study investigated the cytotoxic effects of various derivatives derived from this compound against human cancer cell lines. The results indicated that certain modifications to the compound significantly increased its potency against specific cancer types. This research highlights the compound's potential as a scaffold for drug design aimed at targeting malignancies.

Case Study 2: Agricultural Efficacy

In agricultural studies, formulations containing derivatives of this compound were tested for their effectiveness in controlling fungal pathogens in crops. The results demonstrated significant reductions in disease incidence and improved crop yields, suggesting that these compounds could be valuable tools in sustainable agriculture practices .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-2,4-dimethylpent-1-en-3-one | Similar enone structure | Different positioning of hydroxyl group |

| 1-(4-bromophenyl)-4,4-dimethylpent-1-en-3-one | Contains a bromophenyl substituent | Exhibits enhanced reactivity due to halogen |

| 2-Hydroxy-4,4-dimethylpentan-3-one | Saturated ketone structure | Lacks double bond; different reactivity profile |

| 5-Hydroxymethylfuran-2-carboxylic acid heptyl ester | Furan ring and carboxylic acid functionality | Unique heterocyclic structure with distinct properties |

This table illustrates the diversity within the chemical class related to this compound while highlighting its unique features that influence both reactivity and biological activity.

Propriétés

Numéro CAS |

39245-06-2 |

|---|---|

Formule moléculaire |

C7H12O2 |

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

1-hydroxy-4,4-dimethylpent-1-en-3-one |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h4-5,8H,1-3H3 |

Clé InChI |

WIAGNCOGJRYSJF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C(=O)C=CO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.